10-[3-(Dimethylamino)propyl]-α-ethyl-10H-phenothiazine-2-methanol 5-Oxide 10-[3-(Dimethylamino)propyl]-α-ethyl-10H-phenothiazine-2-methanol 5-Oxide
Brand Name: Vulcanchem
CAS No.: 89453-67-8
VCID: VC0121089
InChI: InChI=1S/C20H26N2O2S/c1-4-18(23)15-10-11-20-17(14-15)22(13-7-12-21(2)3)16-8-5-6-9-19(16)25(20)24/h5-6,8-11,14,18,23H,4,7,12-13H2,1-3H3
SMILES: CCC(C1=CC2=C(C=C1)S(=O)C3=CC=CC=C3N2CCCN(C)C)O
Molecular Formula: C20H26N2O2S
Molecular Weight: 358.5 g/mol

10-[3-(Dimethylamino)propyl]-α-ethyl-10H-phenothiazine-2-methanol 5-Oxide

CAS No.: 89453-67-8

Reference Standards

VCID: VC0121089

Molecular Formula: C20H26N2O2S

Molecular Weight: 358.5 g/mol

10-[3-(Dimethylamino)propyl]-α-ethyl-10H-phenothiazine-2-methanol 5-Oxide - 89453-67-8

CAS No. 89453-67-8
Product Name 10-[3-(Dimethylamino)propyl]-α-ethyl-10H-phenothiazine-2-methanol 5-Oxide
Molecular Formula C20H26N2O2S
Molecular Weight 358.5 g/mol
IUPAC Name 1-[10-[3-(dimethylamino)propyl]-5-oxophenothiazin-2-yl]propan-1-ol
Standard InChI InChI=1S/C20H26N2O2S/c1-4-18(23)15-10-11-20-17(14-15)22(13-7-12-21(2)3)16-8-5-6-9-19(16)25(20)24/h5-6,8-11,14,18,23H,4,7,12-13H2,1-3H3
Standard InChIKey VGGVFHIGFNOLIM-UHFFFAOYSA-N
SMILES CCC(C1=CC2=C(C=C1)S(=O)C3=CC=CC=C3N2CCCN(C)C)O
Canonical SMILES CCC(C1=CC2=C(C=C1)S(=O)C3=CC=CC=C3N2CCCN(C)C)O
Synonyms 2-(1-Hydroxypropyl) Promazine Sulfoxide
PubChem Compound 14325020
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator